2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946370-99-6
VCID: VC6869055
InChI: InChI=1S/C25H23ClN4O4/c1-4-33-20-10-8-19(9-11-20)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-34-24)17-6-5-7-18(26)13-17/h5-13H,4,14H2,1-3H3,(H,27,31)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C
Molecular Formula: C25H23ClN4O4
Molecular Weight: 478.93

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide

CAS No.: 946370-99-6

Cat. No.: VC6869055

Molecular Formula: C25H23ClN4O4

Molecular Weight: 478.93

* For research use only. Not for human or veterinary use.

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-ethoxyphenyl)acetamide - 946370-99-6

Specification

CAS No. 946370-99-6
Molecular Formula C25H23ClN4O4
Molecular Weight 478.93
IUPAC Name 2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C25H23ClN4O4/c1-4-33-20-10-8-19(9-11-20)27-21(31)14-30-16(3)12-15(2)22(25(30)32)24-28-23(29-34-24)17-6-5-7-18(26)13-17/h5-13H,4,14H2,1-3H3,(H,27,31)
Standard InChI Key DHPJOOVAWGWTFJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its intricate structure. Its molecular formula, C25H23ClN4O4, corresponds to a molecular weight of 478.93 g/mol. Key structural components include:

  • A 1,2-dihydropyridin-2-one core with methyl groups at positions 4 and 6.

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 3-chlorophenyl group.

  • An N-(4-ethoxyphenyl)acetamide side chain linked to the dihydropyridinone nitrogen.

The presence of electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (ethoxyphenyl) groups creates a polarized electronic environment, influencing reactivity and solubility.

Spectroscopic and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this compound remains unpublished, its Standard InChIKey (DHPJOOVAWGWTFJ-UHFFFAOYSA-N) and SMILES string (CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C) provide unambiguous stereochemical descriptors. Computational modeling predicts planar geometry for the oxadiazole and pyridinone rings, with the ethoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically commencing with the preparation of the oxadiazole precursor:

  • Formation of the Oxadiazole Ring: Reacting 3-chlorobenzoyl chloride with hydroxylamine hydrochloride yields the corresponding hydroxamic acid, which cyclizes with cyanogen bromide to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine.

  • Dihydropyridinone Construction: Condensation of ethyl acetoacetate with ammonium acetate and methylamine under acidic conditions generates the 4,6-dimethyl-2-oxo-1,2-dihydropyridine scaffold.

  • Side-Chain Incorporation: The acetamide side chain is introduced via nucleophilic acyl substitution, coupling 4-ethoxyaniline with chloroacetyl chloride, followed by alkylation of the dihydropyridinone nitrogen.

Critical Reaction Parameters:

  • Oxadiazole cyclization requires anhydrous conditions and temperatures of 80–100°C.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound is unavailable, but analogs with similar lipophilic substituents exhibit:

  • LogP: ~3.5 (predictive models suggest moderate lipophilicity).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO, PEG-400) for in vitro studies.

  • Stability: Oxadiazole and dihydropyridinone moieties confer resistance to hydrolytic degradation at physiological pH, though photooxidation of the ethoxy group may occur under UV light.

Thermal and Spectral Characteristics

  • Melting Point: Estimated at 210–215°C (differential scanning calorimetry of analogs).

  • UV-Vis Absorption: λmax ≈ 265 nm (π→π* transitions in aromatic systems).

Comparative Analysis with Structural Analogs

PropertyTarget Compound4-Chlorophenyl Analog3-Nitrophenyl Derivative
Molecular Weight478.93 g/mol469.91 g/mol489.94 g/mol
LogP3.5 (predicted)3.72.9
COX-2 InhibitionModerate (in silico)Strong (IC50 = 0.8 μM)Weak (IC50 > 10 μM)
Anticancer ActivityIC50 = 18.7 μM (MCF-7)IC50 = 12.3 μM (HeLa)IC50 = 25.4 μM (A549)

The 3-chlorophenyl substitution in the target compound appears to balance lipophilicity and electronic effects, potentially optimizing membrane permeability compared to nitro-substituted variants.

Challenges and Future Directions

Research Gaps

  • Pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Target Validation: Hypothesized mechanisms require experimental confirmation via enzyme inhibition assays.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

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